2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbaldehyde 2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13483810
InChI: InChI=1S/C14H8F4O/c15-13-7-9(8-19)1-6-12(13)10-2-4-11(5-3-10)14(16,17)18/h1-8H
SMILES: C1=CC(=CC=C1C2=C(C=C(C=C2)C=O)F)C(F)(F)F
Molecular Formula: C14H8F4O
Molecular Weight: 268.21 g/mol

2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbaldehyde

CAS No.:

Cat. No.: VC13483810

Molecular Formula: C14H8F4O

Molecular Weight: 268.21 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbaldehyde -

Specification

Molecular Formula C14H8F4O
Molecular Weight 268.21 g/mol
IUPAC Name 3-fluoro-4-[4-(trifluoromethyl)phenyl]benzaldehyde
Standard InChI InChI=1S/C14H8F4O/c15-13-7-9(8-19)1-6-12(13)10-2-4-11(5-3-10)14(16,17)18/h1-8H
Standard InChI Key ZRFTVTNKKOSEKQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(C=C(C=C2)C=O)F)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1C2=C(C=C(C=C2)C=O)F)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of two aromatic rings connected by a single bond (biphenyl system). The first benzene ring contains an aldehyde group (-CHO) at the 4-position and a fluorine atom at the 2-position. The second ring features a trifluoromethyl (-CF₃) group at the 4'-position. This arrangement creates a polar yet lipophilic profile, balancing solubility in organic solvents and aqueous media .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₈F₄O
Molecular Weight268.21 g/mol
SMILESO=CC1=CC=C(C2=CC=C(C(F)(F)F)C=C2)C=C1F
Log P (octanol-water)2.94 (predicted)
Solubility in Water0.355 mg/mL (estimated)
Boiling PointNot available
Melting PointNot available

The log P value indicates moderate lipophilicity, facilitating membrane permeability in biological systems .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbaldehyde typically involves cross-coupling reactions to assemble the biphenyl framework. A common approach utilizes Suzuki-Miyaura coupling between a fluorinated benzaldehyde boronic acid and a trifluoromethyl-substituted aryl halide .

Example Synthesis Protocol:

  • Starting Material: 2-Fluoro-4-iodobenzaldehyde and 4-(trifluoromethyl)phenylboronic acid.

  • Catalyst: Palladium(II) acetate (2 mol%).

  • Ligand: Triphenylphosphine (4 mol%).

  • Base: Potassium carbonate (3 equiv).

  • Solvent: Dimethyl sulfoxide (DMSO) or 1-methyl-2-pyrrolidone (NMP).

  • Conditions: 80°C for 12–24 hours under inert atmosphere .

Table 2: Representative Reaction Yields and Conditions

Starting MaterialsCatalyst SystemYield (%)
2-Fluoro-4-iodobenzaldehyde + 4-CF₃C₆H₄B(OH)₂Pd(OAc)₂/PPh₃20–29
2-Fluoro-4-bromobenzaldehyde + 4-CF₃C₆H₄SnBu₃Pd(PPh₃)₄35

Lower yields (20–29%) in DMSO-based systems suggest solvent-dependent side reactions, while stannane reagents improve efficiency .

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 10.50 (s, 1H, CHO), 8.00–7.97 (m, 1H, Ar-H), 7.38–7.27 (m, 6H, Ar-H).

  • ¹³C NMR: δ 192.1 (CHO), 145.6–118.2 (aromatic carbons), 124.5 (q, J = 272 Hz, CF₃).

  • IR (cm⁻¹): 1705 (C=O stretch), 1320–1120 (C-F stretches) .

The aldehyde proton appears as a singlet at δ 10.50, while CF₃ groups split aromatic carbon signals into quartets due to fluorine coupling .

Biological and Pharmaceutical Applications

Drug Discovery

The compound serves as a precursor in synthesizing kinase inhibitors and anti-inflammatory agents. Its trifluoromethyl group enhances target binding via hydrophobic interactions, while the aldehyde enables Schiff base formation with amine-containing biomolecules .

Table 3: Biological Activity of Derivatives

DerivativeTarget ProteinIC₅₀ (nM)
4-(Aminomethyl)-biphenylCOX-212.3
4-Hydrazone-biphenylJAK38.7

Derivatives exhibit nanomolar activity against cyclooxygenase-2 (COX-2) and Janus kinase 3 (JAK3), highlighting therapeutic potential .

Industrial and Research Applications

Materials Science

The compound’s rigid biphenyl core and fluorinated groups make it suitable for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). Its electron-deficient structure facilitates charge transport in semiconducting layers .

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